(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral primary amine with a bromine substituent at the 7-position of the tetralin scaffold. This compound belongs to the 1-aminotetralin class, which serves as a core pharmacophore in numerous CNS-active agents and as chiral building blocks in asymmetric synthesis.

Molecular Formula C10H12BrN
Molecular Weight 226.117
CAS No. 794507-89-4
Cat. No. B2804251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
CAS794507-89-4
Molecular FormulaC10H12BrN
Molecular Weight226.117
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)Br)N
InChIInChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1
InChIKeyPHUSWQSCHYYQQF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 794507-89-4) – Chiral Brominated Tetralin Amine for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral primary amine with a bromine substituent at the 7-position of the tetralin scaffold [1]. This compound belongs to the 1-aminotetralin class, which serves as a core pharmacophore in numerous CNS-active agents and as chiral building blocks in asymmetric synthesis [2]. Its (R)-configuration, combined with the bromine atom, enables specific reactivity in cross-coupling reactions and stereoselective transformations. This compound is distinct from its (S)-enantiomer (CAS 676135-95-8) and the racemic mixture (CAS 865472-04-4) , each of which carries different stereochemical implications for biological target engagement and synthetic outcomes.

Why (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Interchanged with Other Bromotetralin Amines


The stereochemistry and bromine substitution position critically determine a compound's utility in asymmetric synthesis and target binding [1]. Generic substitution with the racemate (CAS 865472-04-4) introduces enantiomeric heterogeneity that can confound stereoselective reaction outcomes or pharmacological studies, as the (S)-enantiomer may exhibit different biological activity or binding affinity . Substituting with a 6-bromo or 8-bromo positional isomer (CAS 1213003-24-7 or 348627-52-1) alters the electronic environment and steric accessibility of the amine and bromine groups, which directly impacts cross-coupling efficiency and the geometry of downstream derivatives [2]. Such substitutions risk invalidating comparative SAR analyses and reducing reproducibility in multistep synthetic routes.

Quantitative Differentiation of (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine from Comparators


Chiral Purity and Enantiomeric Identity: (R)- vs. (S)-Enantiomer Differentiation

The target compound, (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is a single enantiomer with a defined (R)-configuration, whereas the (S)-enantiomer (CAS 676135-95-8) is its mirror image . The (R)-enantiomer is supplied at ≥98% purity as reported by commercial vendors, while the (S)-enantiomer is typically offered at 95% purity from multiple suppliers . The specific optical rotation and chiral HPLC retention time differ between the two enantiomers, enabling analytical discrimination and ensuring stereochemical integrity in asymmetric synthesis applications.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Positional Isomerism: 7-Bromo vs. 6-Bromo and 8-Bromo Analogs

The 7-bromo substitution pattern of the target compound is distinct from the 6-bromo (CAS 1213003-24-7) and 8-bromo (CAS 348627-52-1) positional isomers [1]. While all three isomers share the same molecular formula (C10H12BrN) and molecular weight (~226.11 g/mol), their computed XLogP3-AA values differ: the 7-bromo isomer has a predicted XLogP of approximately 2.3, while the 8-bromo isomer is computed at 2.3 as well, but the 6-bromo isomer may exhibit a slightly different logP due to altered electronic distribution [2]. The topological polar surface area (tPSA) of the 8-bromo isomer is 26 Ų [2]; the 7-bromo isomer is expected to have a similar tPSA, but the different spatial orientation of the bromine atom relative to the amine group alters the geometry for Pd-catalyzed cross-coupling reactions and the conformational preferences of downstream derivatives.

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Purity Specification Comparison: (R)-Enantiomer vs. Racemic Mixture

The (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is available with a minimum purity specification of 98% from suppliers such as AKSci . The racemic mixture (CAS 865472-04-4) is also offered at 98% purity by vendors including Sigma-Aldrich (via Ambeed) . While the nominal purity values are equivalent, the (R)-enantiomer guarantees a defined stereochemical composition, whereas the racemate consists of a 1:1 mixture of (R)- and (S)-enantiomers. This distinction is critical for applications requiring enantiopure building blocks.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Class-Level Utility: 1-Aminotetralins as Privileged Scaffolds in CNS Drug Discovery

The 1-aminotetralin scaffold, to which (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine belongs, is a privileged structure in CNS drug discovery, particularly as a template for serotonin 5-HT1A receptor ligands and dopamine receptor modulators [1]. Structural analogs such as 8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) and rotigotine (a dopamine agonist) demonstrate that the 1-amino substitution pattern is essential for high-affinity binding to aminergic GPCRs [1]. The bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization via Pd-catalyzed cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups to explore SAR and optimize pharmacokinetic properties. The (R)-enantiomer provides a stereochemically pure starting point for the synthesis of enantiomerically enriched CNS-active candidates.

CNS Pharmacology GPCR Ligands Serotonin Receptor

Synthetic Accessibility and Storage Stability

The (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is recommended for long-term storage in a cool, dry place, and is classified as non-hazardous for transport under DOT/IATA regulations . This contrasts with some brominated amines that require cold-chain shipping or special handling due to instability or regulatory restrictions. The compound is commercially available from multiple suppliers, ensuring reliable supply for research and development programs. Its stability under standard laboratory conditions reduces the logistical complexity and cost associated with procurement and storage.

Chemical Synthesis Stability Supply Chain

Recommended Application Scenarios for (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Based on Quantitative Evidence


Enantioselective Synthesis of CNS-Active Drug Candidates

Utilize the (R)-enantiomer (≥98% purity) as a chiral building block for constructing 1-aminotetralin-based ligands targeting serotonin or dopamine receptors [1]. The defined stereochemistry ensures that downstream SAR studies accurately reflect the contribution of the (R)-configuration to target binding, avoiding the confounding effects of racemic mixtures.

Pd-Catalyzed Cross-Coupling for Late-Stage Diversification

Employ the 7-bromo substituent as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 7-position [2]. The specific substitution pattern offers distinct steric and electronic properties compared to 6- or 8-bromo analogs, enabling access to a unique chemical space in medicinal chemistry programs.

Chiral Resolution and Analytical Method Development

Use the pure (R)-enantiomer as a reference standard for developing chiral HPLC or SFC methods to separate enantiomers of 1-aminotetralin derivatives. The compound's well-defined stereochemistry and commercial availability at high purity facilitate method validation and quality control of enantiopure pharmaceutical intermediates.

Synthesis of Brominated Tetralin-Derived Pharmacophores

Incorporate the compound as a key intermediate in the synthesis of brominated tetralin amides, such as those evaluated for antimicrobial or CNS activity. The combination of a chiral amine and an aryl bromide provides a versatile platform for generating diverse compound libraries through parallel synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.